molecular formula C17H19ClN2O B11481608 2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide

2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide

Cat. No.: B11481608
M. Wt: 302.8 g/mol
InChI Key: XIQJLROENPJSTG-UHFFFAOYSA-N
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Description

2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide is a complex organic compound with a unique structure that includes a phenanthrene core, a cyano group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amines and conditions used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient, scalable reaction conditions would likely be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and various catalysts or solvents depending on the specific reaction . Conditions can range from room temperature to elevated temperatures, with or without solvents.

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and phenanthrene-based compounds . These compounds share structural features and may have similar reactivity and applications.

Uniqueness

What sets 2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide apart is its specific combination of a phenanthrene core with cyano and chloroacetamide groups. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

2-chloro-N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)acetamide

InChI

InChI=1S/C17H19ClN2O/c18-9-16(21)20-17-14-8-4-3-6-12(14)11-5-1-2-7-13(11)15(17)10-19/h1-9H2,(H,20,21)

InChI Key

XIQJLROENPJSTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=C3CCCCC3=C2C1)NC(=O)CCl)C#N

Origin of Product

United States

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